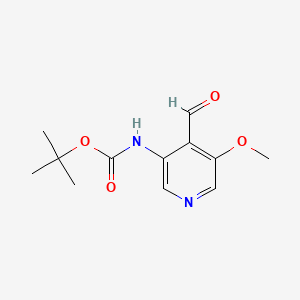
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
Übersicht
Beschreibung
“tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate” is a chemical compound with the empirical formula C12H16N2O4 . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate” is 252.27 . The SMILES string representation of this compound is COc1cncc(NC(=O)OC©©C)c1C=O .
Physical And Chemical Properties Analysis
“tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate” is a solid substance . Its empirical formula is C12H16N2O4 , and it has a molecular weight of 252.27 . The compound’s SMILES string is COc1cncc(NC(=O)OC©©C)c1C=O .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, making it a valuable starting material for synthesizing complex molecules. For instance, the tert-butyl group can be easily removed under acidic conditions, revealing a free amine that can undergo further transformations .
Drug Discovery and Medicinal Chemistry
In medicinal chemistry, this compound is used to create libraries of potential drug candidates. Its formyl group is particularly useful for forming imines with amines, which can then be reduced to secondary amines, a common motif in pharmacologically active molecules .
Material Science
The methoxypyridine moiety of the compound can interact with various materials, potentially leading to the development of new polymers or coatings with unique properties. Research in this area explores how the compound can modify surfaces or integrate into larger molecular frameworks .
Catalysis
The compound’s pyridine ring can act as a ligand for metal catalysts, influencing the reactivity and selectivity of catalytic processes. This is particularly relevant in the development of new catalytic methods for organic transformations .
Bioconjugation
Bioconjugation techniques utilize this compound to attach biomolecules to various substrates. The carbamate group offers a point of attachment for proteins, nucleic acids, or other biological entities, enabling the study of biological processes or the creation of bio-hybrid materials .
Analytical Chemistry
In analytical chemistry, the compound can be used as a derivatization agent to improve the detection of certain analytes. Its ability to react selectively with specific functional groups makes it a useful tool for enhancing the sensitivity and specificity of analytical methods .
Agricultural Chemistry
The compound’s reactivity could be harnessed to create novel agrochemicals. Its structural features might interact with biological targets in pests or crops, leading to the development of new pesticides or plant growth regulators .
Environmental Science
Lastly, the compound may find applications in environmental science, such as in the synthesis of chemicals that can degrade environmental pollutants or serve as safer alternatives to hazardous substances currently in use .
Safety And Hazards
“tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has the signal word “Warning” and the hazard statements H302 - H319 . The precautionary statements are P305 + P351 + P338 . It’s important to handle this compound with care and follow safety guidelines.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLUHPMDNVETLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670120 | |
| Record name | tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate | |
CAS RN |
1049677-54-4 | |
| Record name | 1,1-Dimethylethyl N-(4-formyl-5-methoxy-3-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)


![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)
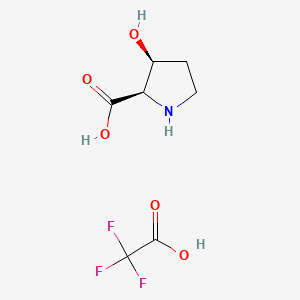
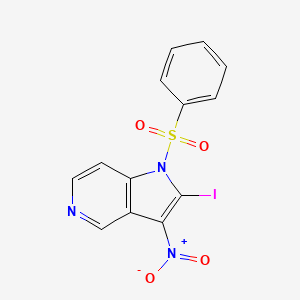
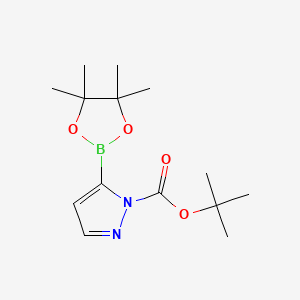
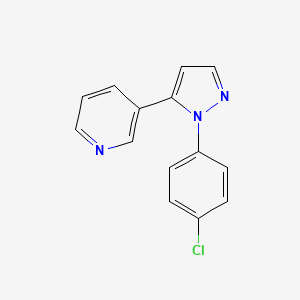



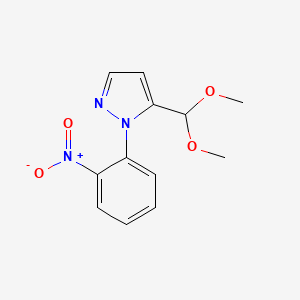
![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)